Home > Products > Screening Compounds P74754 > 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine - 405162-62-1

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

Catalog Number: EVT-1731144
CAS Number: 405162-62-1
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a heterocyclic organic compound. It serves as a key structural motif and a versatile building block in organic synthesis, particularly in medicinal chemistry. This scaffold is found in various biologically active compounds, making it a subject of interest for developing new pharmaceuticals and understanding their mechanisms of action. [, ]

Pyrido[3,4-b]pyrazine

Compound Description: Pyrido[3,4-b]pyrazine is a bicyclic heterocyclic compound containing two nitrogen atoms in each of the six-membered rings. It serves as a key starting material for synthesizing various derivatives, including 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine. [, ]

Relevance: Pyrido[3,4-b]pyrazine is the direct precursor to 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine. The target compound is synthesized through the reduction of Pyrido[3,4-b]pyrazine, resulting in the hydrogenation of the pyrazine ring. [, ]

Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate

Compound Description: This compound is an intermediate formed during the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine. It is generated from Pyrido[3,4-b]pyrazine via a lithium borohydride catalyzed reduction. [, ]

Relevance: Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate is a crucial intermediate in the multi-step synthesis of the target compound, 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine. [, ]

3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine Derivatives

Compound Description: This class of compounds exhibits inhibitory activity against GPCR-6, a G protein-coupled receptor. These derivatives are investigated for their potential as lead molecules in drug discovery, particularly for their cAMP-dependent protein kinase A binding activity. []

Relevance: These derivatives share the core structure of 5,6,7,8-Tetrahydropyrido[3,4-b] pyrazine with a piperidine substituent at the 3-position. The study of these derivatives highlights the potential of modifying the 5,6,7,8-Tetrahydropyrido[3,4-b] pyrazine scaffold for specific biological activities. []

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines

Compound Description: These compounds are isomers of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazines, differing in the position of the saturated ring. Research indicates that catalytic hydrogenation of certain pyrido[2,3-b]pyrazines can lead to a mixture of both 1,2,3,4- and 5,6,7,8-tetrahydro derivatives. []

Relevance: The formation of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines during the hydrogenation of pyrido[2,3-b]pyrazines showcases the importance of regioselectivity in these reactions. Understanding the factors influencing the formation of these isomers is crucial when targeting the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine specifically. []

2,3-Diphenylpyrido[2,3-b]pyrazine

Compound Description: This compound serves as a model substrate in a study focusing on the regioselective hydrogenation of pyrido[2,3-b]pyrazines. []

Relevance: While not directly yielding the target compound, research on 2,3-Diphenylpyrido[2,3-b]pyrazine contributes to understanding the regioselectivity of hydrogenation reactions in similar systems, which is relevant for the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine. []

Overview

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure that integrates both pyridine and pyrazine rings. This compound has garnered significant interest within medicinal chemistry due to its potential biological activities and applications in drug discovery. Its molecular formula is C8H9N3C_8H_9N_3 with a molecular weight of approximately 151.17 g/mol.

Source and Classification

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine is classified as a bicyclic heterocycle. It is synthesized from various precursors, typically involving reactions between pyridine derivatives and hydrazine compounds. The compound is notable for its potential as an enzyme inhibitor and has been investigated for various therapeutic applications, including anticancer and antimicrobial properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine generally involves cyclization reactions. A common synthetic route includes:

  1. Starting Materials: Pyridine derivatives (e.g., 2-aminopyridine) and hydrazine derivatives.
  2. Cyclization Reaction: The reaction typically proceeds under controlled conditions, which may involve heating and the use of catalysts to facilitate the cyclization process.
  3. Reaction Conditions: Optimized conditions such as temperature control and pH adjustments are critical to achieving high yields. For example, a typical method involves reacting 2-aminopyridine with ethyl acetoacetate followed by cyclization under acidic conditions.

In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and consistency in product quality.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine can be represented by the following data:

PropertyValue
Molecular FormulaC8H9N3C_8H_9N_3
Molecular Weight151.17 g/mol
IUPAC Name5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine
InChIInChI=1S/C8H9N3/c1-2-5-7-9-6-4-3/h1-2H2,(H,9)
Canonical SMILESC1CNC(C2=NC=CN=C21)

The structure features a fused bicyclic arrangement that contributes to its biological activity and chemical reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield N-oxides.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to form hydrogenated derivatives.
  3. Substitution: Nucleophilic substitution can occur at the nitrogen atoms in the pyrazine ring using alkyl halides in the presence of a base like sodium hydroxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine primarily involves its interaction with specific molecular targets within biological systems. This compound can inhibit certain enzymes by binding to their active sites or interacting with cellular receptors that influence signal transduction pathways. Such interactions may lead to various biological effects including modulation of cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in various organic solvents; specific solubility data may vary based on purity and form.
  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture and light.

These properties are essential for understanding its behavior in different environments and applications.

Applications

Scientific Uses

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential as an enzyme inhibitor with implications in treating diseases linked to enzyme activity.
  • Medicine: Explored for therapeutic effects such as anticancer and antimicrobial activities.
  • Industry: Utilized in developing new materials with unique properties including polymers and catalysts .

Research continues to explore the full potential of this compound in drug development and material sciences.

Introduction to 5,6,7,8-Tetrahydropyrido[3,4-b]Pyrazine in Heterocyclic Chemistry

Historical Context and Discovery Milestones in Pyrazine-Based Heterocycles

The development of pyrazine-based heterocycles represents a significant trajectory in medicinal chemistry, with 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine emerging as a structurally distinct scaffold. Early synthetic routes to this bicyclic system were often low-yielding or required harsh conditions, limiting exploration. A transformative advancement occurred with the utilization of highly fluorinated pyridine precursors. The annelation reaction between pentafluoropyridine and diamines, first reported in 2005, enabled efficient single-step construction of the tetrahydropyrido[3,4-b]pyrazine core with strategically positioned functional handles. This method leveraged the exceptional electrophilicity of perfluorinated pyridines, where sequential nucleophilic substitutions proceed with predictable regiochemistry [7] [9].

Subsequent refinements expanded the synthetic toolbox. For instance, 4-substituted-2,3,5,6-tetrafluoropyridines (where substituents included methoxy, ethoxy, dialkylamino, bromo, or nitro groups) were systematically reacted with N,N-dimethylethylenediamine. These studies established that electron-donating 4-substituents (e.g., Et₂N, EtO) enhanced reactivity at the pyridine 2-position, facilitating intramolecular cyclization at the adjacent 3-position to yield the desired tricyclic systems in 45-78% yields. Conversely, electron-withdrawing groups (e.g., CN, NO₂) decreased reactivity but offered pathways to diverse substitution patterns [9]. Parallel work demonstrated that pentafluoropyridine could directly react with aliphatic or aryl diamines under mild conditions (acetonitrile, reflux), generating polysubstituted tetrahydropyrido[3,4-b]pyrazines bearing residual fluorine atoms amenable to further derivatization [7]. These foundational syntheses unlocked systematic structure-activity relationship (SAR) studies across therapeutic areas.

Table 1: Key Synthetic Strategies for Tetrahydropyrido[3,4-b]pyrazine Scaffolds

PrecursorReagents/ConditionsKey Product FeaturesYield RangeSignificance
PentafluoropyridineDiamines / CH₃CN, refluxTrifluorinated core (further functionalizable)60-85%First efficient one-pot annelation; introduced fluorine as synthetic handle [7]
4-Substituted-2,3,5,6-Tetrafluoropyridines (X = OEt, NEt₂, CN, NO₂)N,N'-Dimethylethylenediamine / THF or CH₃CN, refluxVariable 4-substituent (X) retained in product45-78%Demonstrated electronic control of regioselectivity; broad substrate scope [9]
4-(Phenylsulfonyl)-2,3,5,6-tetrafluoropyridineDiamines / Base, solventPhenylsulfonyl activating group (later displaceable)50-70%Activating group strategy for sequential nucleophilic substitution [9]

Structural Significance of the Tetrahydropyrido-Pyrazine Scaffold in Drug Design

The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold possesses unique physicochemical and topological properties that confer significant advantages in drug design. Its partially saturated bicyclic structure provides inherent three-dimensionality compared to flat aromatic systems, potentially enhancing binding complementarity to protein targets and improving solubility profiles. The scaffold presents multiple vectors for functionalization – typically at positions 1, 2, 3, and 4 – enabling extensive SAR exploration and optimization of pharmacokinetic properties [7] [9]. Crucially, the bridgehead nitrogen atoms and the tertiary amine within the piperazine ring facilitate hydrogen bond acceptance and salt bridge formation, while the saturated ring system enhances conformational flexibility, allowing adaptation to binding pockets [4] [6].

These attributes have led to its successful deployment as a privileged scaffold targeting diverse biological pathways:

  • Kinase Inhibition: Derivatives like ER-001259851-000, featuring a tetrahydropyrido[3,4-d]pyrimidine core (structurally analogous), were designed as potent and selective Axl kinase inhibitors (IC₅₀ < 10 nM). This selectivity over the closely related Mer kinase was critical to avoid retinal toxicity observed with dual inhibitors. Optimization focused on balancing potency with drug-like properties, notably improving membrane permeability compared to earlier leads [2].
  • Topoisomerase II Inhibition: Structural analogs such as ARN21929 (a tetrahydropyrido[4,3-d]pyrimidine derivative) exhibit potent topoII inhibition (IC₅₀ = 4.5 ± 1.0 µM). The scaffold's hydrogen-bonding capabilities, particularly involving the pyrazine nitrogens and exocyclic amino groups, are hypothesized to facilitate interactions within the ATP-binding domain or DNA cleavage complex, differing mechanistically from classical topoII poisons like etoposide by potentially avoiding DNA-damage stabilization [3].
  • HB-EGF Shedding Inhibition: Early research identified tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids (e.g., compounds 3o, 3p) as potent inhibitors of Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding. Crucial SAR revealed the indispensability of the hydroxamic acid moiety for zinc chelation, the sulfonamide linker, and the phenyl group for deep S1' pocket binding, with activity surpassing reference compound CGS 27023A [4].

Table 2: Therapeutic Applications of Tetrahydropyrido[3,4-b]pyrazine-Based Scaffolds

Therapeutic TargetExemplar Compound*Core Scaffold VariationKey Biological ActivityStructural Requirements for Activity
Axl KinaseER-001259851-000Tetrahydropyrido[3,4-d]pyrimidineSelective Axl inhibition (IC₅₀ < 10 nM); Anticancer effectsDrug-like properties (solubility, metabolic stability); Selective over Mer [2]
Topoisomerase IIαARN21929 (Compound 24)Tetrahydropyrido[4,3-d]pyrimidineTopoII inhibition (IC₅₀ = 4.5 ± 1.0 µM)Free aniline NH; Ortho-fluorine on aniline (modulates basicity/binding) [3]
HB-EGF Shedding3o, 3pTetrahydropyrido[3,4-b]pyrazinePotent HB-EGF shedding inhibition (> CGS 27023A)Hydroxamic acid (Zn²⁺ chelation); Sulfonamide; Phenyl moiety [4]
*Note:** Core structures are closely related isomers or analogs of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine commonly used in drug discovery.

The scaffold's versatility is further demonstrated by its role as a precursor for fused triazolo systems. Efficient synthetic routes transform tetrahydropyrido[3,4-b]pyrazines into [1,2,4]triazolo[4,3-a]pyrazine libraries, expanding accessible chemical space for screening against diverse targets [5]. Computational analyses consistently highlight favorable properties like moderate molecular weight (<350 Da for many derivatives), balanced lipophilicity, and the presence of hydrogen bond acceptors/donors, aligning with established criteria for drug-likeness and fragment-based design principles [3] [5] [9]. This confluence of synthetic accessibility, topological richness, and proven biological relevance solidifies its status as a highly valuable scaffold in modern medicinal chemistry.

Properties

CAS Number

405162-62-1

Product Name

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

InChI

InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2

InChI Key

XPONSZGOXQPNGL-UHFFFAOYSA-N

SMILES

C1CNCC2=NC=CN=C21

Canonical SMILES

C1CNCC2=NC=CN=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.